
1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one is a compound with the molecular formula C19H18O2 and a molecular weight of 278.35 g/mol . It is known for its antioxidative properties and is found in natural sources such as the seeds of Alpinia katsumadai . This compound is a diarylheptanoid, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one can be synthesized through various synthetic routes. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from natural sources, such as the seeds of Alpinia katsumadai . The extraction process may use solvents like dichloromethane to isolate the compound, followed by purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used.
Major Products Formed
Oxidation: Formation of 1,7-Diphenyl-5-keto-4,6-hepten-3-one.
Reduction: Formation of 1,7-Diphenyl-5-hydroxyheptane.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its antioxidative properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one involves its antioxidative properties. It can scavenge free radicals and reduce oxidative stress in cells . The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits pathways that lead to cellular damage .
Comparison with Similar Compounds
Similar Compounds
1,7-Diphenyl-5-hydroxy-6-hepten-3-one: Another diarylheptanoid with similar antioxidative properties.
1,7-Diphenyl-4,6-heptadien-3-one: Known for its anti-inflammatory activities.
1,7-Diphenyl-3,5-dihydroxyheptane: Studied for its potential anticancer properties.
Uniqueness
1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one is unique due to its specific combination of antioxidative, anti-inflammatory, and potential anticancer activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H18O2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2/b13-11+,18-15- |
InChI Key |
MJCANANSGRMBIC-HHEXEYPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)/C=C(/C=C/C2=CC=CC=C2)\O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)
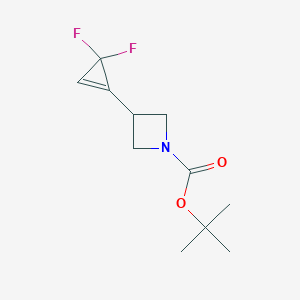
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)

![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)
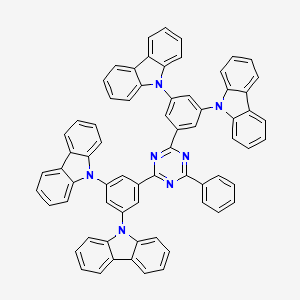
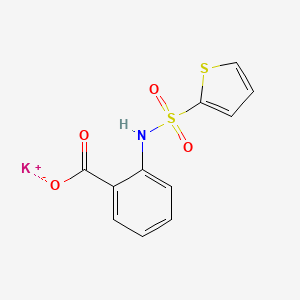
![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)

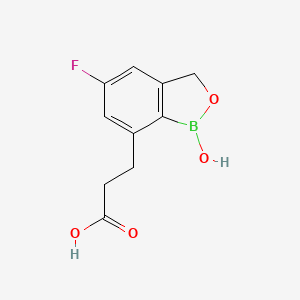
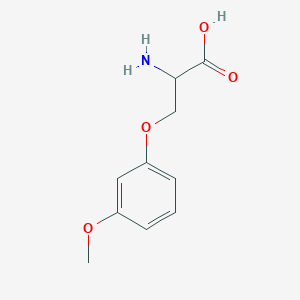
![3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate](/img/structure/B12305658.png)

